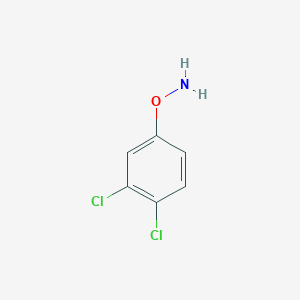

O-(3,4-dichlorophenyl)hydroxylamine

Description

BenchChem offers high-quality O-(3,4-dichlorophenyl)hydroxylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about O-(3,4-dichlorophenyl)hydroxylamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

O-(3,4-dichlorophenyl)hydroxylamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Cl2NO/c7-5-2-1-4(10-9)3-6(5)8/h1-3H,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQGFHBXNVRAUGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1ON)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

O-(3,4-dichlorophenyl)hydroxylamine: Unraveling the Mechanism of Action - A Technical Guide

Disclaimer: Publicly available scientific literature lacks specific studies on the mechanism of action of O-(3,4-dichlorophenyl)hydroxylamine. This document provides a detailed analysis of its structural isomer, N-(3,4-dichlorophenyl)hydroxylamine (also known as 3,4-Dichlorophenylhydroxylamine or 3,4-CPHA), to offer potential insights into its biological activities. The information presented herein is intended for researchers, scientists, and drug development professionals and should be interpreted with caution, as the biological properties of these isomers may differ significantly.

Introduction to Dichlorophenylhydroxylamines

Hydroxylamine derivatives containing a dichlorophenyl moiety are of interest in toxicological and pharmacological research. The position of the dichlorophenyl group on the hydroxylamine (O- vs. N-substitution) is a critical determinant of the molecule's chemical properties and biological activity. While data on the O-isomer is scarce, research on the N-isomer, 3,4-Dichlorophenylhydroxylamine (3,4-CPHA), provides a foundation for understanding the potential toxicological profile of this class of compounds. 3,4-CPHA is recognized as the N-hydroxyl metabolite of 3,4-dichloroaniline, a breakdown product of the herbicide Propanil, and has been studied for its nephrotoxicity.[1]

Core Mechanism of Action: Insights from N-(3,4-dichlorophenyl)hydroxylamine (3,4-CPHA)

The primary mechanism of action elucidated for 3,4-CPHA is centered around its cytotoxicity, particularly in renal cells. Studies indicate that its toxicity is mediated through the formation of a reactive intermediate, a process that appears to be independent of iron-catalyzed reactions.[1]

Cellular Effects and Toxicity

-

Concentration- and Time-Dependent Toxicity: 3,4-CPHA induces cellular damage in a manner that is dependent on both the concentration and the duration of exposure.[1]

-

Membrane Damage: A key indicator of its cytotoxic effect is the leakage of lactate dehydrogenase (LDH), signifying a loss of plasma membrane integrity.[1]

-

Impairment of Cellular Function: The compound has been shown to disrupt organic ion accumulation and inhibit pyruvate-stimulated gluconeogenesis in renal cortical slices.[1]

-

Depletion of Glutathione: 3,4-CPHA leads to a reduction in cellular glutathione (GSH) levels, suggesting that it or its reactive metabolites are detoxified through conjugation with GSH.[1]

The Role of Reactive Intermediates

The cytotoxicity of 3,4-CPHA is significantly attenuated by pretreatment with antioxidants such as glutathione and ascorbic acid.[1] This strongly suggests that a reactive intermediate, formed during the metabolism of 3,4-CPHA, is responsible for the observed cellular damage. The detoxification of this intermediate likely occurs through conjugation with glutathione.

Quantitative Data: In Vitro Toxicity of 3,4-CPHA

The following table summarizes the quantitative data from a study on the in vitro toxicity of 3,4-CPHA in rat renal cortical slices.[1]

| Parameter Measured | Concentration of 3,4-CPHA | Incubation Time | Observation |

| Lactate Dehydrogenase (LDH) Leakage | 0 - 0.5 mM | 30 - 120 min | Concentration- and time-dependent increase |

| Organic Ion Accumulation | 0 - 0.5 mM | 30 - 120 min | Concentration- and time-dependent alteration |

| Pyruvate Stimulated Gluconeogenesis | 0 - 0.5 mM | 30 - 120 min | Concentration- and time-dependent alteration |

| Glutathione (GSH) Levels | 0.1 and 0.5 mM | 60 min | Diminished below control values |

| Effect of Deferoxamine Pretreatment (0.1 mM) | Not specified | 30 min | Did not alter 3,4-CPHA toxicity |

| Effect of Glutathione Pretreatment (1 mM) | Not specified | 30 min | Reduced 3,4-CPHA toxicity |

| Effect of Ascorbic Acid Pretreatment (2 mM) | Not specified | 30 min | Reduced 3,4-CPHA toxicity |

| Effect of Dithiothreitol (DTT) Pretreatment (1 mM) | Not specified | 30 min | Induced comparable changes to vehicle |

Experimental Protocols

The following is a summary of the experimental methodology used to assess the in vitro toxicity of 3,4-CPHA.[1]

4.1. Preparation of Renal Cortical Slices

-

Animal Model: Male Fischer 344 rats (190-250 g).

-

Procedure: Kidneys were perfused in situ with an ice-cold saline solution. The cortex was removed and cut into slices of 0.4-0.5 mm thickness using a Stadie-Riggs microtome.

4.2. Incubation Conditions

-

Medium: Slices were incubated in a modified Krebs-Henseleit buffer containing 25 mM HEPES, 2 mM L-glutamine, and 1 mM L-methionine.

-

Atmosphere: The incubation was carried out under a 100% oxygen atmosphere.

-

Temperature and Agitation: Slices were incubated at 37°C in a shaking water bath.

-

Treatment: Slices were incubated with varying concentrations of 3,4-CPHA (0-0.5 mM) for different durations (30-120 min).

4.3. Assessment of Cytotoxicity

-

Lactate Dehydrogenase (LDH) Leakage: LDH activity was measured in the incubation medium and in the tissue homogenate to determine the percentage of total LDH released.

-

Organic Ion Accumulation: The accumulation of p-aminohippurate (PAH) and tetraethylammonium (TEA) was measured to assess the function of organic anion and cation transport systems, respectively.

-

Gluconeogenesis: Pyruvate-stimulated glucose production was measured as an indicator of renal metabolic function.

-

Glutathione (GSH) Measurement: Cellular GSH levels were determined using a spectrophotometric assay.

Signaling Pathways and Molecular Interactions

Specific signaling pathways affected by O-(3,4-dichlorophenyl)hydroxylamine have not been identified. However, based on the data for 3,4-CPHA, a proposed workflow for its cytotoxic mechanism is presented below.

Structural Comparison: O- vs. N- Isomers

The distinct placement of the dichlorophenyl group in O-(3,4-dichlorophenyl)hydroxylamine versus N-(3,4-dichlorophenyl)hydroxylamine is illustrated below. This structural variance is expected to lead to different physicochemical properties and biological activities.

Potential as an Enzyme Inhibitor

While no direct evidence exists for O-(3,4-dichlorophenyl)hydroxylamine, the broader class of diaryl hydroxylamines has been investigated as inhibitors of enzymes involved in tryptophan metabolism, such as Indoleamine 2,3-dioxygenase-1 (IDO1), Indoleamine 2,3-dioxygenase-2 (IDO2), and Tryptophan 2,3-dioxygenase (TDO). These enzymes are implicated in cancer and inflammatory diseases, making them attractive therapeutic targets. Future research could explore whether O-(3,4-dichlorophenyl)hydroxylamine exhibits similar inhibitory activities.

Conclusion and Future Directions

The mechanism of action of O-(3,4-dichlorophenyl)hydroxylamine remains uncharacterized in the scientific literature. The available data on its structural isomer, N-(3,4-dichlorophenyl)hydroxylamine, suggests a potential for cytotoxicity mediated by reactive intermediates. However, direct experimental validation is necessary to determine the biological activities of the O-isomer.

Future research should focus on:

-

Directly assessing the cytotoxicity of O-(3,4-dichlorophenyl)hydroxylamine in various cell lines to compare its potency and mechanism with the N-isomer.

-

Investigating its potential as an inhibitor of enzymes such as IDO1, TDO, and other heme-containing enzymes.

-

Elucidating the metabolic pathways of O-(3,4-dichlorophenyl)hydroxylamine to identify any reactive metabolites and their role in its biological effects.

Such studies will be crucial in defining the pharmacological and toxicological profile of this compound and determining its potential for therapeutic development or its risk as an environmental toxicant.

References

O-(3,4-dichlorophenyl)hydroxylamine CAS number 317821-70-8

An in-depth analysis of the provided CAS number and chemical name reveals a discrepancy in the available scientific literature. The CAS number 317821-70-8 is predominantly associated with O-[(2,3-dichlorophenyl)methyl]hydroxylamine hydrochloride , a positional isomer of the requested compound.[1][2] Conversely, the chemical name O-(3,4-dichlorophenyl)hydroxylamine is linked to a different CAS number, 94831-82-0 , for its hydrochloride salt. Furthermore, the structurally related N-substituted isomer, N-(3,4-dichlorophenyl)hydroxylamine , has the CAS number 33175-34-7 .[3]

Given the critical importance of precise chemical identification for researchers, scientists, and drug development professionals, this guide will focus on the available data for the broader class of dichlorophenylhydroxylamines and related structures, highlighting the distinct properties and biological activities where the literature permits differentiation.

Chemical Properties and Synthesis

The properties of dichlorophenylhydroxylamine isomers are influenced by the position of the chlorine atoms on the phenyl ring and whether the substitution is on the oxygen or nitrogen of the hydroxylamine moiety.

Table 1: Physicochemical Properties of Related Dichlorophenylhydroxylamines

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Reference |

| O-[(2,3-dichlorophenyl)methyl]hydroxylamine hydrochloride | 317821-70-8 | C₇H₈Cl₃NO | 228.5 | [1] |

| O-(3,4-Dichlorophenyl)hydroxylamine hydrochloride | 94831-82-0 | C₆H₆Cl₃NO | Not Available | |

| N-(3,4-Dichlorophenyl)hydroxylamine | 33175-34-7 | C₆H₅Cl₂NO | Not Available | [3] |

| O-(3,5-dichlorophenyl)hydroxylamine | Not Available | C₆H₅Cl₂NO | 176.97 | [4] |

Synthesis:

The synthesis of hydroxylamine derivatives can be achieved through various methods. A general approach for O-substituted hydroxylamines involves the reaction of a suitable dichlorobenzyl halide with hydroxylamine. For instance, O-[(2,3-dichlorophenyl)methyl]hydroxylamine can be synthesized by reacting 2,3-dichlorobenzaldehyde with hydroxylamine hydrochloride.[5] Another common method is the Mitsunobu reaction, which allows for the conversion of an alcohol to a hydroxylamine derivative.[5]

A general synthetic pathway for O-aryl hydroxylamines can be conceptualized as follows:

Biological Activity and Mechanism of Action

Research into dichlorophenylhydroxylamine derivatives has primarily focused on their toxicological profiles and their potential as enzyme inhibitors.

N-(3,4-Dichlorophenyl)hydroxylamine (3,4-DCPHA):

This N-substituted isomer is a metabolite of the herbicide Propanil and its parent aniline, 3,4-dichloroaniline.[6] It has been shown to be acutely toxic to the kidney and bladder.[6] In vitro studies using rat renal cortical slices demonstrated that 3,4-DCPHA induces concentration- and time-dependent cytotoxicity.[6]

The proposed mechanism of toxicity involves the formation of a reactive intermediate.[6] This is supported by the observation that pretreatment with the antioxidants glutathione or ascorbic acid reduces its cytotoxic effects.[6] The toxicity appears to be independent of iron-mediated processes.[6]

The following diagram illustrates the proposed mechanism of 3,4-DCPHA-induced cytotoxicity and the protective effects of antioxidants.

O-Substituted Dichlorophenylhydroxylamines:

The biological activities of O-substituted isomers, such as O-[(2,3-dichlorophenyl)methyl]hydroxylamine, have been explored in the context of enzyme inhibition.[5] These compounds are investigated for their potential to inhibit enzymes like indoleamine 2,3-dioxygenase-1 (IDO1), a target in cancer immunotherapy.[5] The mechanism of inhibition often involves the coordination of the hydroxylamine group to a metal center in the enzyme's active site.[5] The dichlorophenyl moiety can contribute to binding affinity and specificity.[5]

Experimental Protocols

Detailed experimental methodologies are crucial for reproducible research. Below are summaries of protocols relevant to the study of dichlorophenylhydroxylamines.

In Vitro Cytotoxicity Assay (adapted from Valentovic et al., 2001): [6]

-

Tissue Preparation: Renal cortical slices are prepared from male Fischer 344 rats.

-

Incubation: Slices are incubated in a physiological buffer containing varying concentrations of the test compound (e.g., 0-0.5 mM 3,4-DCPHA) for different time points (e.g., 30-120 minutes) under oxygenation.

-

Toxicity Assessment:

-

Lactate Dehydrogenase (LDH) Leakage: The activity of LDH released into the incubation medium is measured spectrophotometrically as an indicator of cell membrane damage.

-

Organic Ion Accumulation: The uptake of model organic ions (e.g., p-aminohippurate and tetraethylammonium) is quantified to assess transporter function.

-

Gluconeogenesis: The rate of glucose production from a precursor like pyruvate is measured to evaluate metabolic function.

-

-

Mechanistic Studies:

-

Antioxidant Co-incubation: Tissues are pretreated with antioxidants (e.g., 1 mM glutathione or 2 mM ascorbic acid) before exposure to the test compound to assess the role of oxidative stress.

-

Iron Chelation: Pretreatment with an iron chelator (e.g., 0.1 mM deferoxamine) is used to investigate the involvement of iron-catalyzed reactions.

-

The workflow for such an in vitro toxicology study can be outlined as follows:

Applications in Drug Development and Research

Hydroxylamine-containing molecules are of growing interest in medicinal chemistry.[7] While often considered a "structural alert" due to potential toxicities, trisubstituted hydroxylamines are being explored as bioisosteres for common moieties like morpholines.[7] This can lead to improved drug-like properties such as solubility, while maintaining or enhancing biological activity.[7]

The study of dichlorophenylhydroxylamines, particularly their metabolism and toxicity, is crucial for understanding the safety profiles of related agricultural and pharmaceutical compounds. For researchers, these molecules serve as tools to probe the mechanisms of chemical-induced toxicity and to investigate the active sites of enzymes like IDO1.[5]

References

- 1. O-[(2,3-dichlorophenyl)methyl]hydroxylamine hydrochloride | 317821-70-8 | Buy Now [molport.com]

- 2. O-[(2,3-dichlorophenyl)methyl]hydroxylamine hydrochloride | 317821-70-8 [sigmaaldrich.com]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. PubChemLite - O-(3,5-dichlorophenyl)hydroxylamine (C6H5Cl2NO) [pubchemlite.lcsb.uni.lu]

- 5. Buy O-[(2,3-dichlorophenyl)methyl]hydroxylamine | 227754-33-8 [smolecule.com]

- 6. 3,4-Dichlorophenylhydroxylamine cytotoxicity in renal cortical slices from Fischer 344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of a Hydroxylamine-Based Brain-Penetrant EGFR Inhibitor for Metastatic Non-Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: O-(3,4-dichlorophenyl)hydroxylamine Safety Profile

Disclaimer: A specific Safety Data Sheet (SDS) for O-(3,4-dichlorophenyl)hydroxylamine was not located during the literature search. The following information has been compiled from available data on this compound, structurally related chemicals, and the hydroxylamine class of compounds. This guide is intended for use by researchers, scientists, and drug development professionals and should be supplemented with internal safety assessments.

Chemical and Physical Properties

Limited experimental data is available for the specific physical and chemical properties of O-(3,4-dichlorophenyl)hydroxylamine. The following table includes information for the parent compound, hydroxylamine, and related dichlorinated phenylhydroxylamines to provide an estimation of its characteristics.

| Property | Value | Source(s) |

| Molecular Formula | C6H5Cl2NO | PubChemLite[1] |

| Molecular Weight | 178.02 g/mol | CookeChem[2] |

| Appearance | White crystalline solid (for Hydroxylamine) | Sciencemadness Wiki[3] |

| Melting Point | 33 °C (91 °F; 306 K) (for Hydroxylamine) | Sciencemadness Wiki[3] |

| Boiling Point | 70 °C (158 °F; 343 K) at 60 mm Hg (decomposes) (for Hydroxylamine) | Sciencemadness Wiki[3] |

| Solubility | Soluble in water and alcohol (for Hydroxylamine) | Sciencemadness Wiki[3] |

Toxicological Data

| Parameter | Value | Species | Route | Source(s) |

| LD50 | 408 mg/kg | Mouse | Oral | Sciencemadness Wiki[3] |

| LD50 | 9–70 mg/kg | Mouse, Rat | Intraperitoneal | Sciencemadness Wiki[3] |

| LD50 | 29 mg/kg | Rat | Subcutaneous | Sciencemadness Wiki[3] |

An in vitro study on 3,4-Dichlorophenylhydroxylamine (3,4-CPHA), the N-hydroxyl metabolite of 3,4-dichloroaniline, demonstrated concentration- and time-dependent toxicity in renal cortical slices from Fischer 344 rats.[4]

Hazard Identification and Safety Precautions

Based on the hazard classifications of hydroxylamine and its salts, O-(3,4-dichlorophenyl)hydroxylamine should be handled with extreme caution.[5][6][7][8]

Potential Hazards:

-

Acute Toxicity: Toxic if swallowed and harmful in contact with skin.[5][8]

-

Skin and Eye Irritation: Causes skin irritation and serious eye damage.[5][9][10]

-

Sensitization: May cause an allergic skin reaction.[5][7][9]

-

Specific Target Organ Toxicity (Repeated Exposure): May cause damage to organs through prolonged or repeated exposure.[5][7][9]

Recommended Safety Precautions:

-

Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.[8]

-

Personal Protective Equipment (PPE):

-

Gloves: Wear protective gloves.

-

Eye/Face Protection: Wear safety glasses with side-shields or goggles.

-

Skin and Body Protection: Wear protective clothing.

-

-

Handling: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product.

Experimental Protocols

In Vitro Cytotoxicity Assay of 3,4-Dichlorophenylhydroxylamine in Rat Renal Cortical Slices

This protocol is based on the methodology described by Valentovic et al. (2001).[4]

Objective: To assess the in vitro toxicity of 3,4-Dichlorophenylhydroxylamine (3,4-CPHA).

Materials:

-

Male Fischer 344 rats (190-250 g)

-

3,4-Dichlorophenylhydroxylamine (3,4-CPHA)

-

Krebs-Henseleit buffer

-

Lactate dehydrogenase (LDH) assay kit

-

Reagents for assessing organic ion accumulation and pyruvate-stimulated gluconeogenesis

-

Glutathione, Ascorbic acid, Dithiothreitol (DTT), Deferoxamine

Methodology:

-

Preparation of Renal Cortical Slices: Renal cortical slices are prepared from male Fischer 344 rats.[4]

-

Incubation: Slices are incubated with varying concentrations of 3,4-CPHA (0-0.5 mM) for different time points (30-120 min) in an oxygenated environment with constant shaking.[4]

-

Toxicity Assessment:

-

Lactate Dehydrogenase (LDH) Leakage: Measure LDH leakage into the incubation medium as an indicator of cell membrane damage.[4]

-

Organic Ion Accumulation: Assess the accumulation of organic ions to evaluate transporter function.[4]

-

Pyruvate-Stimulated Gluconeogenesis: Measure pyruvate-stimulated gluconeogenesis as an indicator of metabolic function.[4]

-

-

Investigation of Protective Agents:

Workflow Diagram:

Caption: Workflow for assessing the in vitro toxicity of 3,4-CPHA.

Mechanism of Toxicity

The available research suggests that the toxicity of 3,4-Dichlorophenylhydroxylamine is mediated by the formation of reactive intermediates.[4]

Key Findings:

-

Reactive Intermediate Formation: The cytotoxicity of 3,4-CPHA was reduced by pretreatment with the antioxidants glutathione or ascorbic acid, suggesting the involvement of a reactive intermediate.[4]

-

Glutathione Depletion: Exposure to 3,4-CPHA led to a decrease in glutathione levels in renal cortical slices.[4]

-

Iron-Independent Mechanism: Pretreatment with the iron chelator deferoxamine did not alter the toxicity of 3,4-CPHA, indicating that its toxicity is mediated through an iron-independent mechanism.[4]

Proposed Signaling Pathway:

Caption: Proposed mechanism of 3,4-dichlorophenylhydroxylamine toxicity.

This technical guide provides a summary of the available safety information for O-(3,4-dichlorophenyl)hydroxylamine. Due to the limited data on this specific compound, a cautious approach is strongly recommended. All laboratory work should be conducted under the guidance of a qualified safety professional, and a thorough risk assessment should be performed before handling this chemical.

References

- 1. PubChemLite - O-(3,5-dichlorophenyl)hydroxylamine (C6H5Cl2NO) [pubchemlite.lcsb.uni.lu]

- 2. O-(3,5-Dichlorophenyl)hydroxylamine , 98% , 99907-90-1 - CookeChem [cookechem.com]

- 3. Hydroxylamine - Sciencemadness Wiki [sciencemadness.org]

- 4. 3,4-Dichlorophenylhydroxylamine cytotoxicity in renal cortical slices from Fischer 344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. lobachemie.com [lobachemie.com]

- 6. archpdfs.lps.org [archpdfs.lps.org]

- 7. cpachem.com [cpachem.com]

- 8. WERCS Studio - Application Error [assets.thermofisher.com]

- 9. bg.cpachem.com [bg.cpachem.com]

- 10. O-ethylhydroxylamine hydrochloride | C2H7NO.ClH | CID 76850 - PubChem [pubchem.ncbi.nlm.nih.gov]

O-(3,4-dichlorophenyl)hydroxylamine: A Technical Guide to Solubility

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of O-(3,4-dichlorophenyl)hydroxylamine. Due to the limited availability of direct quantitative solubility data for this specific compound, this document offers a detailed analysis based on the known properties of structurally analogous molecules. It includes qualitative and quantitative solubility data for related compounds to establish an inferred solubility profile. Furthermore, this guide presents a detailed, adaptable experimental protocol for the precise determination of the solubility of poorly soluble compounds like O-(3,4-dichlorophenyl)hydroxylamine. To aid in research and development, logical workflows and a hypothetical signaling pathway, based on the known mechanisms of similar chlorinated aromatic compounds, are visualized.

Introduction

O-(3,4-dichlorophenyl)hydroxylamine is a halogenated aromatic hydroxylamine derivative of interest in various chemical and pharmaceutical research areas. Understanding its solubility is critical for its synthesis, formulation, and biological assessment. The presence of the dichlorinated phenyl ring suggests that the compound is likely to have low aqueous solubility and higher solubility in organic solvents. This guide aims to provide a thorough understanding of its expected solubility and the methods to empirically determine it.

Inferred Solubility Profile

Data from Structurally Analogous Compounds

The following table summarizes the solubility data of compounds structurally related to O-(3,4-dichlorophenyl)hydroxylamine. This data is used to infer the solubility characteristics of the target compound.

| Compound Name | Structure | Solvent | Solubility | Temperature (°C) |

| 1,2-Dichlorobenzene | C₆H₄Cl₂ | Water | 148 mg/L | 20 |

| Ethanol | Soluble | |||

| Diethyl Ether | Soluble | |||

| N-Phenylhydroxylamine | C₆H₅NHOH | Water | 20 g/L | 5 |

| Hot Water | Soluble | |||

| Ethanol | Soluble | |||

| Diethyl Ether | Soluble | |||

| Chloroform | Very Soluble | |||

| Petroleum Ether | Insoluble | |||

| 4,4'-Dichlorobiphenyl | (C₆H₄Cl)₂ | Water | Poorly Soluble | |

| Acetone | Soluble | |||

| Benzene | Soluble | |||

| Ethanol | Soluble | |||

| Hydroxylamine Hydrochloride | NH₂OH·HCl | Water | 83.3 g/100 g | 17 |

| Water | 94.4 g/100 g | 20 | ||

| Ethanol (abs.) | 4.43 g/100 g | 19.75 | ||

| Methanol | 16.4 g/100 g | 19.75 | ||

| Diethyl Ether | Insoluble | |||

| Glycerol | Soluble |

Inference for O-(3,4-dichlorophenyl)hydroxylamine:

Based on the data above, O-(3,4-dichlorophenyl)hydroxylamine is expected to exhibit:

-

Low aqueous solubility : The presence of the dichlorinated phenyl ring will significantly reduce its solubility in water compared to the parent hydroxylamine.

-

Good solubility in polar organic solvents : It is likely to be soluble in alcohols (methanol, ethanol), acetone, and N,N-dimethylformamide.

-

Moderate to good solubility in non-polar organic solvents : Solubility in solvents like toluene and chloroform is expected to be significant.

Experimental Protocol for Solubility Determination

For a precise quantitative determination of the solubility of O-(3,4-dichlorophenyl)hydroxylamine, the following experimental protocol, based on the shake-flask method for poorly soluble solids, is recommended.

Materials and Equipment

-

O-(3,4-dichlorophenyl)hydroxylamine (solid)

-

Selected solvents (e.g., deionized water, ethanol, methanol, acetone, toluene, DMSO)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid O-(3,4-dichlorophenyl)hydroxylamine to a series of vials, each containing a known volume of a different solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Equilibrate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. The equilibration time should be determined experimentally by taking measurements at different time points until the concentration in the supernatant remains constant.

-

-

Sample Separation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved solid particles.

-

-

Analysis:

-

Prepare a series of standard solutions of O-(3,4-dichlorophenyl)hydroxylamine of known concentrations in the respective solvent.

-

Analyze the filtered supernatant and the standard solutions using a validated analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry).

-

Construct a calibration curve from the standard solutions.

-

Determine the concentration of O-(3,4-dichlorophenyl)hydroxylamine in the saturated supernatant by interpolating from the calibration curve. This concentration represents the solubility of the compound in that solvent at the specified temperature.

-

Visualizations

Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of solubility.

Caption: Experimental workflow for solubility determination.

Hypothetical Signaling Pathway

Chlorinated aromatic compounds are known to interact with the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor. While the specific interaction of O-(3,4-dichlorophenyl)hydroxylamine with AhR has not been detailed, a hypothetical signaling pathway can be proposed based on the known mechanisms of similar compounds.

Technical Guide: O-(3,4-dichlorophenyl)hydroxylamine

For Researchers, Scientists, and Drug Development Professionals

Core Compound Data

This technical guide provides an in-depth overview of O-(3,4-dichlorophenyl)hydroxylamine, a halogenated aromatic hydroxylamine derivative of interest in medicinal chemistry and drug development. This document outlines its fundamental physicochemical properties, potential synthetic and analytical methodologies, and explores a plausible biological signaling pathway based on related compounds.

Physicochemical Properties

The fundamental quantitative data for O-(3,4-dichlorophenyl)hydroxylamine are summarized in the table below. The molecular weight is calculated based on the atomic weights of its constituent elements.

| Property | Value |

| Molecular Formula | C₆H₅Cl₂NO |

| Molecular Weight | 192.02 g/mol |

| Monoisotopic Mass | 190.97482 g/mol |

Table 1: Physicochemical Data for O-(3,4-dichlorophenyl)hydroxylamine.

Experimental Protocols

Synthesis of O-Aryl Hydroxylamines: A General Approach

A plausible synthetic route for O-(3,4-dichlorophenyl)hydroxylamine involves the O-arylation of hydroxylamine with a suitable 3,4-dichlorophenyl precursor. One common method is the reaction of an activated aryl compound with a protected hydroxylamine, followed by deprotection. A general workflow for such a synthesis is depicted below.

Figure 1: A potential synthetic workflow for O-(3,4-dichlorophenyl)hydroxylamine.

Methodology:

-

Coupling Reaction: To a solution of 3,4-dichlorophenol and N-hydroxyphthalimide in a suitable aprotic solvent (e.g., tetrahydrofuran), Mitsunobu reagents such as diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) are added portion-wise at a controlled temperature, typically 0 °C to room temperature. The reaction is monitored by thin-layer chromatography (TLC) until completion.

-

Work-up and Isolation of Intermediate: The reaction mixture is concentrated under reduced pressure. The residue is then purified, for instance by recrystallization or flash column chromatography, to yield N-(3,4-dichlorophenoxy)phthalimide.

-

Hydrazinolysis (Deprotection): The isolated N-(3,4-dichlorophenoxy)phthalimide is dissolved in a solvent such as ethanol or a mixture of dichloromethane and methanol. Hydrazine hydrate is added, and the mixture is stirred, often with gentle heating.

-

Final Product Isolation and Purification: Upon completion of the deprotection, the reaction mixture is worked up to remove the phthalhydrazide byproduct. This may involve filtration and extraction. The crude O-(3,4-dichlorophenyl)hydroxylamine is then purified by a suitable method, such as column chromatography, to yield the final product.

Analytical Determination: A Spectrophotometric Approach

For the quantitative analysis of O-(3,4-dichlorophenyl)hydroxylamine, a spectrophotometric method can be adapted. This would likely involve the hydrolysis of the O-aryl bond to release hydroxylamine, which can then be determined colorimetrically.

Methodology:

-

Sample Preparation and Hydrolysis: A known quantity of the O-(3,4-dichlorophenyl)hydroxylamine sample is subjected to acidic hydrolysis (e.g., by heating with hydrochloric acid) to liberate hydroxylamine.

-

Reduction to Ammonia: The resulting hydroxylamine is passed through a zinc reductor column in an acidic medium to quantitatively reduce it to ammonium sulfate[1].

-

Colorimetric Determination (Berthelot Reaction): The ammonium sulfate is then quantified using the Berthelot (indophenol) reaction. In this reaction, ammonia reacts with a phenol (such as salicylic acid) and hypochlorite in the presence of a catalyst (like sodium nitroprusside) to form a colored indophenol dye[1].

-

Spectrophotometric Measurement: The absorbance of the resulting blue-green solution is measured at its maximum wavelength (typically around 630 nm) using a spectrophotometer.

-

Quantification: The concentration of hydroxylamine, and thus the original O-(3,4-dichlorophenyl)hydroxylamine, is determined by comparing the absorbance to a standard curve prepared from known concentrations of hydroxylamine.

Potential Signaling Pathway Involvement

Direct evidence for the interaction of O-(3,4-dichlorophenyl)hydroxylamine with specific signaling pathways is currently lacking. However, studies on other dichlorophenyl-containing compounds may offer insights into its potential biological activities. For instance, 1,3-bis(3,5-dichlorophenyl)urea has been shown to activate the AMP-activated protein kinase (AMPK) pathway in lung cancer cells[2]. AMPK is a key regulator of cellular energy homeostasis and its activation can lead to the inhibition of cell growth and proliferation.

Given the structural similarities, it is plausible that O-(3,4-dichlorophenyl)hydroxylamine could also modulate the AMPK pathway. The activation of AMPK by a xenobiotic could be a response to cellular stress, such as oxidative stress, which hydroxylamine derivatives are known to induce[3].

Figure 2: A putative signaling pathway involving AMPK activation by O-(3,4-dichlorophenyl)hydroxylamine.

This proposed pathway suggests that O-(3,4-dichlorophenyl)hydroxylamine may induce cellular stress, leading to the activation of AMPK. Activated AMPK can then phosphorylate downstream targets to inhibit anabolic pathways (like mTORC1 signaling) that are crucial for cell growth and proliferation, and to promote catabolic processes and apoptosis. This represents a potential mechanism of action that warrants further investigation for this class of compounds in the context of drug development, particularly in oncology.

References

O-(3,4-dichlorophenyl)hydroxylamine: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for O-(3,4-dichlorophenyl)hydroxylamine. Due to the limited specific data available for this compound, this paper extrapolates from information on analogous structures and the general chemical properties of hydroxylamine derivatives to provide best-practice recommendations. Detailed experimental protocols for stability assessment are also presented to enable researchers to generate specific data for their formulations.

Summary of Stability and Storage Recommendations

| Parameter | Recommendation/Observation | Potential Degradation Products |

| Storage Temperature | Store at 2-8°C for long-term storage. Room temperature (20-22°C) may be acceptable for short periods.[1] | Increased degradation rate at elevated temperatures. |

| Light Exposure | Store in light-resistant containers. | Photolytic degradation products. |

| Moisture/Humidity | Store in a dry, well-ventilated area in tightly sealed containers.[2] | Hydrolysis products. |

| pH | Susceptible to both acid and base-catalyzed degradation. | Acid/base-catalyzed hydrolysis and rearrangement products. |

| Oxidation | Avoid contact with oxidizing agents.[2] | Oxidation of the hydroxylamine moiety to nitroso, nitro, or other derivatives. |

| Incompatible Materials | Avoid contact with metals. | Catalytic degradation. |

Potential Degradation Pathways

The chemical structure of O-(3,4-dichlorophenyl)hydroxylamine suggests several potential degradation pathways, primarily involving the hydroxylamine functional group and the dichlorinated phenyl ring. The most probable degradation mechanisms include hydrolysis, oxidation, and photolytic degradation.

Caption: Inferred degradation pathways for O-(3,4-dichlorophenyl)hydroxylamine.

Experimental Protocols for Stability Assessment

A forced degradation study is essential to identify the potential degradation products and establish a stability-indicating analytical method.

Stability-Indicating Method Development

A reverse-phase high-performance liquid chromatography (HPLC) method with UV and mass spectrometric (MS) detection is recommended for the separation and identification of O-(3,4-dichlorophenyl)hydroxylamine and its degradation products.

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid)

-

Flow Rate: 1.0 mL/min

-

Detection: UV at a suitable wavelength (e.g., 254 nm) and MS for mass identification.

Forced Degradation (Stress Testing) Protocol

The following conditions are recommended for forced degradation studies. The extent of degradation should be targeted at 5-20%.

-

Sample Preparation: Prepare a stock solution of O-(3,4-dichlorophenyl)hydroxylamine in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

-

Acid Hydrolysis:

-

Mix the stock solution with an equal volume of 0.1 M HCl.

-

Incubate at 60°C for 24 hours.

-

Neutralize with 0.1 M NaOH before analysis.

-

-

Base Hydrolysis:

-

Mix the stock solution with an equal volume of 0.1 M NaOH.

-

Incubate at 60°C for 24 hours.

-

Neutralize with 0.1 M HCl before analysis.

-

-

Oxidative Degradation:

-

Mix the stock solution with an equal volume of 3% hydrogen peroxide.

-

Incubate at room temperature for 24 hours.

-

-

Thermal Degradation:

-

Store the solid compound and a solution of the compound at 60°C for 48 hours.

-

-

Photolytic Degradation:

-

Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

-

Analysis

Analyze all stressed samples, along with a control sample (unstressed), using the developed stability-indicating HPLC-UV/MS method.

Workflow for Stability Assessment

The following diagram outlines a logical workflow for a comprehensive stability assessment of O-(3,4-dichlorophenyl)hydroxylamine.

Caption: Workflow for stability assessment of O-(3,4-dichlorophenyl)hydroxylamine.

Conclusion

While specific stability data for O-(3,4-dichlorophenyl)hydroxylamine is not extensively documented, a proactive approach based on the known chemistry of hydroxylamines and chlorinated aromatics is crucial for its proper handling and use in research and development. The recommendations and protocols outlined in this guide provide a solid framework for ensuring the integrity of this compound and for developing a comprehensive understanding of its stability profile. Researchers are strongly encouraged to perform forced degradation studies to establish a validated stability-indicating method and to confirm the potential degradation pathways.

References

An In-depth Technical Guide to the Spectroscopic Data of O-(3,4-dichlorophenyl)hydroxylamine

Predicted Spectroscopic Data

The spectroscopic data for O-(3,4-dichlorophenyl)hydroxylamine has been predicted by analyzing its structural components: a 3,4-disubstituted dichlorobenzene ring and an O-substituted hydroxylamine moiety.

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the amine protons of the hydroxylamine group. The chemical shifts of the aromatic protons are influenced by the electron-withdrawing chloro groups and the electron-donating alkoxyamine group.

¹³C NMR: The carbon NMR spectrum will display signals for the six carbons of the benzene ring. The chemical shifts are dictated by the attached substituents. Carbons bearing the chloro and alkoxyamine groups will be significantly shifted.

Table 1: Predicted NMR Data for O-(3,4-dichlorophenyl)hydroxylamine

| ¹H NMR | ¹³C NMR | ||

| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Chemical Shift (δ, ppm) |

| ~7.4 | d | H-2 | ~150 |

| ~7.2 | d | H-5 | ~133 |

| ~6.9 | dd | H-6 | ~131 |

| ~5.5 (broad) | s | NH₂ | ~120 |

| ~115 | |||

| ~114 |

Note: Predicted chemical shifts are relative to TMS in a non-polar solvent like CDCl₃. The NH₂ proton signal is expected to be broad and its chemical shift can vary with solvent and concentration.

The IR spectrum will exhibit characteristic absorption bands for the N-H and C-O stretching vibrations, as well as bands typical for a substituted benzene ring.

Table 2: Predicted IR Absorption Bands for O-(3,4-dichlorophenyl)hydroxylamine

| Frequency (cm⁻¹) | Intensity | Assignment |

| 3300 - 3100 | Medium, Broad | N-H stretch (asymmetric and symmetric) |

| 1600 - 1450 | Medium - Strong | C=C aromatic ring stretch |

| 1250 - 1200 | Strong | C-O stretch (aryl ether) |

| 1100 - 1000 | Strong | C-Cl stretch |

| 900 - 800 | Strong | C-H out-of-plane bend (aromatic) |

| 880 - 820 | Medium | N-O stretch |

The electron ionization (EI) mass spectrum is predicted to show a molecular ion peak and characteristic fragmentation patterns, including the isotopic signature of two chlorine atoms.

Table 3: Predicted Mass Spectrometry Data for O-(3,4-dichlorophenyl)hydroxylamine

| m/z | Relative Intensity (%) | Assignment |

| 177/179/181 | High | [M]⁺ (Molecular ion with ³⁵Cl and ³⁷Cl isotopes) |

| 160/162/164 | Medium | [M - NH₂]⁺ |

| 145/147 | High | [M - O-NH₂]⁺ (dichlorophenyl cation) |

| 110 | Medium | [C₆H₃Cl]⁺ |

| 75 | Medium | [C₆H₃]⁺ |

Note: The presence of two chlorine atoms will result in a characteristic M, M+2, M+4 isotopic pattern for chlorine-containing fragments.

Experimental Protocols

The following are general experimental methodologies for acquiring the spectroscopic data.

A sample of O-(3,4-dichlorophenyl)hydroxylamine would be dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). ¹H and ¹³C NMR spectra would be recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz).[1] Chemical shifts would be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

The IR spectrum could be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample could be prepared as a KBr pellet or a thin film on a salt plate (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory could be used for a solid sample.

For mass spectrometry, the sample would be introduced into the ion source of a mass spectrometer, typically via direct insertion probe or after separation by gas chromatography (GC-MS).[1] Electron ionization (EI) at 70 eV would be used to generate the mass spectrum.

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a newly synthesized compound like O-(3,4-dichlorophenyl)hydroxylamine.

References

Methodological & Application

Application Notes and Protocols: Synthesis and Application of O-(3,4-Dichlorophenyl)hydroxylamine in Benzofuran Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Arylhydroxylamines are versatile reagents in organic synthesis, serving as valuable precursors for a variety of nitrogen-containing compounds. While the direct synthesis of simple oximes from aldehydes and ketones using O-arylhydroxylamines is feasible, a more significant and high-value application, particularly in the context of drug discovery and medicinal chemistry, is their use in the synthesis of substituted benzofurans. Benzofurans are a prominent class of heterocyclic compounds found in numerous natural products and pharmaceuticals, exhibiting a wide range of biological activities.

This document provides detailed protocols for the synthesis of O-(3,4-dichlorophenyl)hydroxylamine and its subsequent application in the construction of the benzofuran scaffold. The methodologies described are based on modern catalytic approaches that offer high efficiency and broad substrate scope.

I. Synthesis of O-(3,4-Dichlorophenyl)hydroxylamine

The preparation of O-(3,4-dichlorophenyl)hydroxylamine can be efficiently achieved through a two-step sequence involving a palladium-catalyzed O-arylation of a hydroxylamine equivalent, followed by hydrolysis.[1][2][3] Ethyl acetohydroximate is a convenient and commercially available hydroxylamine equivalent for this transformation.[1][2] The palladium-catalyzed coupling reaction benefits from the use of bulky biarylphosphine ligands, which facilitate the carbon-oxygen bond formation.[2]

Experimental Protocol: Palladium-Catalyzed O-Arylation and Hydrolysis

Materials:

-

1-Bromo-3,4-dichlorobenzene (or 1-chloro-3,4-dichlorobenzene)

-

Ethyl acetohydroximate

-

Cesium carbonate (Cs₂CO₃)

-

(allylPdCl)₂

-

t-BuBrettPhos (or other suitable bulky biarylphosphine ligand)

-

Toluene, anhydrous

-

1,4-Dioxane

-

Hydrochloric acid (6 M aqueous solution)

-

Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

-

O-Arylation:

-

To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add 1-bromo-3,4-dichlorobenzene (1.0 mmol), ethyl acetohydroximate (1.25 mmol), and cesium carbonate (1.5 mmol).

-

In a separate vial, prepare the palladium catalyst pre-catalyst by dissolving (allylPdCl)₂ (1-2.5 mol%) and the bulky biarylphosphine ligand (e.g., t-BuBrettPhos, 2-5 mol%) in anhydrous toluene.

-

Add the catalyst solution to the Schlenk tube containing the reactants.

-

Add anhydrous toluene to achieve a final concentration of approximately 0.5 M with respect to the aryl halide.

-

Seal the Schlenk tube and heat the reaction mixture at 65-80 °C.[4]

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 1-12 hours.[1]

-

Upon completion, cool the reaction mixture to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).

-

Filter the mixture through a pad of celite to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude O-(3,4-dichlorophenyl)ethyl acetohydroximate. This intermediate can be used in the next step without further purification.

-

-

Hydrolysis:

-

Dissolve the crude O-(3,4-dichlorophenyl)ethyl acetohydroximate in 1,4-dioxane (to a concentration of approximately 0.5 M).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a 6 M aqueous solution of hydrochloric acid (2.0 equivalents).

-

Allow the reaction mixture to warm to room temperature and stir for 1 hour.[5]

-

Neutralize the reaction mixture with a suitable base (e.g., saturated aqueous sodium bicarbonate solution).

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The resulting crude O-(3,4-dichlorophenyl)hydroxylamine can be purified by column chromatography on silica gel.

-

Quantitative Data for Palladium-Catalyzed O-Arylation of Aryl Halides

The following table summarizes typical yields for the palladium-catalyzed O-arylation of various aryl halides with ethyl acetohydroximate, which is the key step in the synthesis of O-(3,4-dichlorophenyl)hydroxylamine.

| Aryl Halide Substrate | Ligand | Reaction Time (h) | Yield (%) | Reference |

| 4-Bromochlorobenzene | t-BuBrettPhos | 1 | 92 | [1] |

| 4-Chlorotoluene | t-BuBrettPhos | 12 | 85 | [1] |

| 1-Bromo-4-methoxybenzene | t-BuBrettPhos | 1 | 95 | [1] |

| 1-Bromo-3,5-dimethylbenzene | t-BuBrettPhos | 1 | 93 | [1] |

II. Application: Synthesis of Substituted Benzofurans

O-Arylhydroxylamines are excellent precursors for the synthesis of benzofurans through a reaction with ketones. This transformation proceeds via an initial condensation to form an O-aryl oxime ether, which then undergoes a[6][6]-sigmatropic rearrangement, followed by cyclization and elimination of ammonia to afford the benzofuran product.[6][7] The reaction is typically promoted by a strong acid, such as methanesulfonic acid or hydrochloric acid.[6][7]

Experimental Protocol: Direct Benzofuran Synthesis

Materials:

-

O-(3,4-Dichlorophenyl)hydroxylamine hydrochloride

-

Ketone (e.g., cyclohexanone, acetophenone)

-

Methanesulfonic acid (MsOH) or Hydrochloric acid (4 M in dioxane)

-

Tetrahydrofuran (THF) or 1,4-Dioxane

-

Standard laboratory glassware

Procedure:

-

To a round-bottom flask, add O-(3,4-dichlorophenyl)hydroxylamine hydrochloride (1.0 mmol) and the desired ketone (2.0 mmol).

-

Add the solvent (THF or 1,4-dioxane, to a concentration of approximately 0.2 M).

-

Add the acid promoter. Two common conditions are:

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the substituted benzofuran.

Quantitative Data for Benzofuran Synthesis from O-Arylhydroxylamines

The following table presents representative yields for the synthesis of benzofurans from various O-arylhydroxylamines and ketones.

| O-Arylhydroxylamine | Ketone | Acid | Yield (%) | Reference |

| O-Phenylhydroxylamine HCl | Cyclohexanone | MsOH | 70 | [8] |

| O-(4-Methoxyphenyl)hydroxylamine HCl | Cyclohexanone | MsOH | 85 | [6] |

| O-(4-Chlorophenyl)hydroxylamine HCl | Cyclohexanone | MsOH | 68 | [6] |

| O-Phenylhydroxylamine (from intermediate) | Cyclopentanone | HCl/dioxane | 75 | [1] |

| O-(4-Trifluoromethylphenyl)hydroxylamine (from intermediate) | Cyclohexanone | HCl/dioxane | 61 | [1] |

Visualizations

Overall Synthetic Workflow

Caption: Overall workflow for the synthesis of substituted benzofurans.

Palladium-Catalyzed O-Arylation of Ethyl Acetohydroximate

Caption: Palladium-catalyzed O-arylation cycle.

Mechanism of Benzofuran Synthesis from O-Arylhydroxylamine

Caption: Mechanism of acid-catalyzed benzofuran synthesis.

References

- 1. Pd-Catalyzed O-Arylation of Ethyl Acetohydroximate: Synthesis of O-Arylhydroxylamines and Substituted Benzofurans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pd-Catalyzed O-Arylation of Ethyl Acetohydroximate: Synthesis of O-Arylhydroxylamines and Substituted Benzofurans [organic-chemistry.org]

- 3. Pd-catalyzed O-arylation of ethyl acetohydroximate: synthesis of O-arylhydroxylamines and substituted benzofurans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Palladium-Catalyzed Coupling of Hydroxylamines with Aryl Bromides, Chlorides, and Iodides [organic-chemistry.org]

- 5. dspace.mit.edu [dspace.mit.edu]

- 6. Direct Preparation of Benzofurans from O-Arylhydroxylamines [organic-chemistry.org]

- 7. Benzofuran synthesis [organic-chemistry.org]

- 8. pureportal.strath.ac.uk [pureportal.strath.ac.uk]

O-(3,4-dichlorophenyl)hydroxylamine: A Versatile Building Block for Bioactive Molecules

Introduction

O-(3,4-dichlorophenyl)hydroxylamine is a valuable chemical intermediate employed in the synthesis of a diverse range of bioactive molecules. The presence of the 3,4-dichlorophenyl moiety is a common feature in many pharmacologically active compounds, contributing to favorable interactions with various biological targets. This hydroxylamine derivative serves as a key building block for introducing this privileged scaffold, enabling the exploration of new chemical space in drug discovery and development. This document provides an overview of its applications, synthesis, and protocols for its use in the generation of bioactive compounds, with a particular focus on its role in the development of enzyme inhibitors.

Applications in Bioactive Molecule Synthesis

The primary application of O-(3,4-dichlorophenyl)hydroxylamine lies in its utility as a precursor for molecules with therapeutic potential. The dichlorinated phenyl ring is a well-established pharmacophore found in a variety of approved drugs and clinical candidates. Its incorporation can enhance binding affinity, metabolic stability, and other pharmacokinetic properties.

A significant area of application for this building block is in the development of inhibitors for enzymes involved in cancer and immune regulation. Notably, derivatives of O-(3,4-dichlorophenyl)hydroxylamine have shown potent inhibitory activity against indoleamine 2,3-dioxygenase 1 (IDO1), indoleamine 2,3-dioxygenase 2 (IDO2), and tryptophan dioxygenase (TDO). These enzymes are implicated in tumor immune escape, making their inhibition a promising strategy in cancer immunotherapy.

Synthesis of O-(3,4-dichlorophenyl)hydroxylamine

The synthesis of O-(3,4-dichlorophenyl)hydroxylamine can be achieved through various established methods for the preparation of O-aryl hydroxylamines. A common and effective approach involves a Mitsunobu reaction, which allows for the formation of the C-O bond between the dichlorophenyl group and the hydroxylamine nitrogen.

A generalized synthetic workflow is depicted below:

Caption: General workflow for the synthesis of O-(3,4-dichlorophenyl)hydroxylamine.

Experimental Protocols

Protocol 1: Synthesis of O-(3,4-Dichlorophenylbenzyl)hydroxylamine hydrochloride (A Representative Derivative)

This protocol is adapted from a known procedure for a closely related derivative and illustrates the general synthetic strategy.

Materials:

-

3,4-Dichlorobenzyl alcohol

-

N-Hydroxyphthalimide

-

Triphenylphosphine (PPh₃)

-

Diethyl azodicarboxylate (DEAD)

-

Tetrahydrofuran (THF), anhydrous

-

Hydrazine hydrate

-

Ethanol

-

Hydrochloric acid (HCl) in diethyl ether

Procedure:

-

Mitsunobu Reaction:

-

To a solution of 3,4-dichlorobenzyl alcohol (1.0 eq) and N-hydroxyphthalimide (1.2 eq) in anhydrous THF at 0 °C, add triphenylphosphine (1.5 eq).

-

Slowly add diethyl azodicarboxylate (1.5 eq) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain N-(3,4-dichlorobenzyloxy)phthalimide.

-

-

Hydrazinolysis (Deprotection):

-

Dissolve the purified N-(3,4-dichlorobenzyloxy)phthalimide in ethanol.

-

Add hydrazine hydrate (1.5 eq) and stir the mixture at room temperature for 4-6 hours.

-

A precipitate of phthalhydrazide will form. Filter the mixture and wash the solid with ethanol.

-

Concentrate the filtrate under reduced pressure to obtain the crude O-(3,4-dichlorobenzyl)hydroxylamine.

-

-

Salt Formation:

-

Dissolve the crude hydroxylamine derivative in a minimal amount of diethyl ether.

-

Add a solution of HCl in diethyl ether dropwise until precipitation is complete.

-

Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield O-(3,4-dichlorobenzyl)hydroxylamine hydrochloride as a white solid.

-

Bioactivity of Derivatives

Derivatives of O-(3,4-dichlorophenyl)hydroxylamine have demonstrated significant biological activity, particularly as enzyme inhibitors. The following table summarizes the inhibitory activity of a representative derivative against key enzymes in the tryptophan catabolism pathway.

| Compound | Target Enzyme | IC₅₀ (µM) | Reference |

| O-(3,4-Dichlorophenylbenzyl)hydroxylamine | IDO1 | 2 | [1] |

| IDO2 | 32 | [1] | |

| TDO | 4 | [1] |

Table 1: Inhibitory activity of an O-(3,4-dichlorophenyl)hydroxylamine derivative.[1]

The data indicates that the 3,4-dichloro substitution pattern contributes to potent, broad-spectrum inhibition of these important cancer immunotherapy targets.[1]

Signaling Pathway Context

The enzymes IDO1, IDO2, and TDO are crucial regulators of the kynurenine pathway of tryptophan metabolism. By catabolizing tryptophan, these enzymes deplete the local environment of this essential amino acid and produce immunosuppressive metabolites, collectively known as kynurenines. This process is exploited by cancer cells to evade immune surveillance. Inhibitors derived from O-(3,4-dichlorophenyl)hydroxylamine block this pathway, thereby restoring anti-tumor immunity.

Caption: Inhibition of the Kynurenine Pathway by O-(3,4-dichlorophenyl)hydroxylamine derivatives.

Conclusion

O-(3,4-dichlorophenyl)hydroxylamine is a promising and versatile building block for the synthesis of novel bioactive molecules. Its application in the development of potent inhibitors of IDO1, IDO2, and TDO highlights its potential in the field of cancer immunotherapy. The synthetic protocols, while requiring careful optimization, are based on well-established chemical transformations. Further exploration of derivatives based on this scaffold is warranted to discover new therapeutic agents for a range of diseases.

References

Application Notes and Protocols for the Derivatization of Carbonyl Compounds with O-(3,4-dichlorophenyl)hydroxylamine for GC-MS Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate and sensitive quantification of carbonyl compounds, such as aldehydes and ketones, is crucial in various fields, including environmental monitoring, food chemistry, and pharmaceutical development. Many of these compounds are highly volatile and reactive, making their direct analysis challenging. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation and identification of volatile and semi-volatile compounds. However, the analysis of underivatized carbonyl compounds by GC-MS can be hampered by their poor chromatographic behavior and thermal instability.

Chemical derivatization is a widely employed strategy to overcome these limitations. The reaction of carbonyl compounds with hydroxylamine derivatives to form stable oximes is a common and effective derivatization approach. This process increases the thermal stability and volatility of the analytes, leading to improved chromatographic peak shapes and enhanced sensitivity. O-substituted hydroxylamines are particularly useful as they prevent the formation of syn- and anti-isomers that can complicate chromatographic separation.

This document provides detailed application notes and protocols for the derivatization of carbonyl compounds with O-(3,4-dichlorophenyl)hydroxylamine for subsequent GC-MS analysis. While specific literature on this particular reagent is limited, the provided protocols are based on well-established methods for other substituted hydroxylamines, such as O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA). The presence of chlorine atoms in the O-(3,4-dichlorophenyl)hydroxylamine molecule is expected to enhance the electron capture response, potentially leading to very low detection limits in electron capture negative ionization (ECNI) mass spectrometry.

Principle of the Derivatization Reaction

The derivatization of carbonyl compounds with O-(3,4-dichlorophenyl)hydroxylamine proceeds via a nucleophilic addition of the hydroxylamine to the carbonyl carbon, followed by the elimination of a water molecule to form a stable O-(3,4-dichlorophenyl)oxime. This reaction converts the polar and often non-volatile carbonyl group into a less polar, more volatile, and thermally stable oxime derivative suitable for GC-MS analysis. The reaction is typically carried out in an aqueous or organic solvent and may be facilitated by adjusting the pH.

Experimental Protocols

Materials and Reagents

-

Derivatizing Reagent: O-(3,4-dichlorophenyl)hydroxylamine hydrochloride (synthesis may be required if not commercially available)

-

Solvents: Methanol, Ethyl acetate, Hexane (all HPLC or GC grade)

-

pH Adjustment: Hydrochloric acid (HCl), Sodium hydroxide (NaOH)

-

Drying Agent: Anhydrous sodium sulfate (Na₂SO₄)

-

Internal Standard: A suitable internal standard, such as a deuterated analog of one of the target analytes or a compound with similar chemical properties that is not present in the sample.

-

Standard Solutions: Stock solutions of the target carbonyl compounds in a suitable solvent (e.g., methanol).

Protocol 1: Derivatization of Carbonyl Compounds in Aqueous Samples

This protocol is suitable for the analysis of carbonyl compounds in aqueous matrices such as environmental water samples or biological fluids.

-

Sample Preparation:

-

To a 10 mL glass vial, add 5 mL of the aqueous sample.

-

If the sample contains suspended solids, centrifuge or filter prior to derivatization.

-

Add a known amount of internal standard to the sample.

-

-

Derivatization Reaction:

-

Prepare a fresh solution of O-(3,4-dichlorophenyl)hydroxylamine hydrochloride in water at a concentration of 10 mg/mL.

-

Add 100 µL of the derivatizing reagent solution to the sample vial.

-

Adjust the pH of the solution to 3-4 using dilute HCl or NaOH. The acidic pH catalyzes the reaction.

-

Seal the vial and vortex for 30 seconds.

-

Incubate the reaction mixture at 60°C for 1 hour in a heating block or water bath.

-

-

Extraction of Derivatives:

-

After incubation, allow the vial to cool to room temperature.

-

Add 2 mL of hexane or ethyl acetate to the vial.

-

Vortex vigorously for 2 minutes to extract the oxime derivatives into the organic phase.

-

Centrifuge for 5 minutes at 2000 rpm to separate the phases.

-

Carefully transfer the upper organic layer to a clean vial.

-

Repeat the extraction with another 2 mL of the organic solvent.

-

Combine the organic extracts.

-

-

Drying and Concentration:

-

Dry the combined organic extract by passing it through a small column containing anhydrous sodium sulfate.

-

Concentrate the extract to a final volume of 200 µL under a gentle stream of nitrogen.

-

-

GC-MS Analysis:

-

Inject 1-2 µL of the concentrated extract into the GC-MS system.

-

Protocol 2: Derivatization of Carbonyl Compounds in Organic Solvents or Extracts

This protocol is suitable for samples that are already in an organic solvent or for extracts from solid matrices.

-

Sample Preparation:

-

To a 2 mL glass vial, add up to 1 mL of the sample solution in an organic solvent (e.g., acetonitrile, ethyl acetate).

-

Add a known amount of internal standard.

-

-

Derivatization Reaction:

-

Prepare a 10 mg/mL solution of O-(3,4-dichlorophenyl)hydroxylamine hydrochloride in a small amount of water and dilute with a compatible organic solvent like acetonitrile.

-

Add 50 µL of the derivatizing reagent solution to the sample vial.

-

If the reaction is slow, a small amount of an acidic catalyst (e.g., a drop of glacial acetic acid) can be added.

-

Seal the vial and vortex.

-

Incubate at 60°C for 1 hour.

-

-

Sample Cleanup (if necessary):

-

After cooling, if the sample contains non-volatile interferences, a solid-phase extraction (SPE) cleanup step may be necessary. The choice of SPE cartridge will depend on the nature of the sample matrix and the target analytes.

-

-

GC-MS Analysis:

-

Directly inject 1-2 µL of the derivatized sample into the GC-MS system. If necessary, the sample can be diluted or concentrated prior to analysis.

-

GC-MS Parameters (Example)

The following are typical starting parameters for the GC-MS analysis of the O-(3,4-dichlorophenyl)oxime derivatives. Optimization will be required for specific analytes and instrumentation.

-

Gas Chromatograph: Agilent 7890B or equivalent

-

Mass Spectrometer: Agilent 5977B or equivalent

-

Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent

-

Injector Temperature: 250°C

-

Injection Mode: Splitless (1 µL injection volume)

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 2 minutes

-

Ramp: 10°C/min to 280°C

-

Hold: 5 minutes at 280°C

-

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min

-

MS Transfer Line Temperature: 280°C

-

Ion Source Temperature: 230°C

-

Ionization Mode: Electron Impact (EI) at 70 eV or Electron Capture Negative Ionization (ECNI)

-

Scan Range: m/z 50-500 (for full scan mode) or Selected Ion Monitoring (SIM) for target analysis.

Data Presentation

The following tables summarize representative quantitative data from studies using other substituted hydroxylamine derivatization reagents for GC-MS analysis of carbonyl compounds. This data can serve as an expected performance benchmark for the O-(3,4-dichlorophenyl)hydroxylamine method.

Table 1: Representative Limits of Detection (LOD) and Quantitation (LOQ) for Carbonyl Compounds using Hydroxylamine Derivatization and GC-MS Analysis.

| Carbonyl Compound | Derivatizing Reagent | LOD (ng/mL) | LOQ (ng/mL) | Reference |

| Formaldehyde | PFBHA | 0.1 | 0.3 | [1] |

| Acetaldehyde | PFBHA | 0.2 | 0.6 | [1] |

| Acetone | PFBHA | 0.5 | 1.5 | [1] |

| Propanal | PFBHA | 0.1 | 0.4 | [1] |

| Butanal | PFBHA | 0.1 | 0.3 | [1] |

| Hexanal | Hydroxylamine | - | 5.0 | [2] |

| Heptanal | Hydroxylamine | - | 5.0 | [2] |

Note: Data is based on published literature for the specified reagents and may vary depending on the specific analytical conditions and matrix.

Table 2: Representative Linearity Data for Carbonyl Compound Analysis.

| Carbonyl Compound | Derivatizing Reagent | Calibration Range (ng/mL) | Correlation Coefficient (r²) | Reference |

| Various Carbonyls | PFBHA | 0.5 - 100 | > 0.99 | [1] |

| Steroid Hormones | Hydroxylamine | 0.05 - 50 | > 0.99 | [2] |

Note: This table provides examples of typical linear ranges and correlation coefficients achievable with hydroxylamine-based derivatization methods.

Visualizations

Derivatization and Analysis Workflow

Caption: General workflow for derivatization and GC-MS analysis.

Chemical Reaction Pathway

Caption: Derivatization of a carbonyl compound.

Conclusion

The derivatization of carbonyl compounds with O-(3,4-dichlorophenyl)hydroxylamine to form stable oximes is a promising approach for their sensitive and reliable quantification by GC-MS. The protocols provided in this document, based on established methodologies for similar reagents, offer a solid starting point for method development. The chlorinated nature of the derivatizing agent may provide significant advantages in terms of sensitivity, particularly when using ECNI-MS. Researchers are encouraged to optimize the reaction and analytical conditions for their specific carbonyl compounds of interest and sample matrices to achieve the best possible performance.

References

- 1. Analysis of selected carbonyl compounds in e-aerosols and e-liquids using pentafluorobenzyl hydroxylamine derivatization and gas chromatography-mass spectrometry | CORESTA [coresta.org]

- 2. Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: O-(3,4-dichlorophenyl)hydroxylamine in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-(3,4-dichlorophenyl)hydroxylamine is a substituted hydroxylamine derivative with significant potential in medicinal chemistry. Its unique chemical properties, stemming from the presence of both a reactive hydroxylamine moiety and a dichlorinated phenyl ring, make it a valuable building block for the synthesis of novel therapeutic agents. The hydroxylamine group can act as a versatile nucleophile and is a precursor to various functional groups, while the dichlorophenyl scaffold is a common feature in many bioactive molecules, often contributing to enhanced binding affinity and metabolic stability.

This document provides an overview of the potential applications of O-(3,4-dichlorophenyl)hydroxylamine in drug discovery, along with detailed protocols for its use in the synthesis of biologically active compounds. The information presented is based on the known reactivity of hydroxylamines and the biological activities of structurally related molecules.

Potential Applications in Medicinal Chemistry

Derivatives of O-(3,4-dichlorophenyl)hydroxylamine are promising candidates for the development of new drugs targeting a range of diseases. Based on the activities of analogous compounds, key therapeutic areas of interest include:

-

Oncology: As a scaffold for the synthesis of inhibitors of enzymes involved in cancer progression, such as Indoleamine 2,3-dioxygenase-1 (IDO1). IDO1 is a key immune checkpoint protein, and its inhibition can restore anti-tumor immunity.[1]

-

Neuropharmacology: Serving as a precursor for the development of novel antidepressants and other neuropharmacological agents.[1] The dichlorophenyl moiety is present in several existing antidepressant drugs.

-

Infectious Diseases: The hydroxylamine functional group can be incorporated into molecules designed to inhibit enzymes essential for the survival of pathogens.

Chemical Reactivity and Synthetic Utility

O-(3,4-dichlorophenyl)hydroxylamine can participate in a variety of chemical transformations, making it a versatile starting material for compound library synthesis. Key reactions include:

-

Oxime Formation: Reaction with aldehydes and ketones to form stable oxime derivatives.[2] This reaction is fundamental in bioconjugation and the synthesis of various heterocyclic compounds.

-

N-Alkylation and N-Arylation: The nitrogen atom can be functionalized through reactions with alkyl or aryl halides to introduce diverse substituents.

-

Reduction: The hydroxylamine can be reduced to the corresponding amine, providing a route to 3,4-dichloroaniline derivatives.[2]

-

Oxidation: Oxidation can yield nitroso or nitro compounds, which are also valuable intermediates in organic synthesis.[2]

Experimental Protocols

The following are generalized protocols for key reactions involving O-(3,4-dichlorophenyl)hydroxylamine. Researchers should optimize these conditions for their specific substrates.

Protocol 1: Synthesis of an Oxime Derivative

This protocol describes the general procedure for the reaction of O-(3,4-dichlorophenyl)hydroxylamine with a carbonyl compound to form an oxime.

Materials:

-

O-(3,4-dichlorophenyl)hydroxylamine hydrochloride

-

Aldehyde or ketone of interest

-

Sodium acetate or other suitable base

-

Ethanol or other appropriate solvent

-

Magnetic stirrer and hotplate

-

Standard laboratory glassware

Procedure:

-

Dissolve O-(3,4-dichlorophenyl)hydroxylamine hydrochloride (1.0 eq) and sodium acetate (1.2 eq) in ethanol.

-

Add the aldehyde or ketone (1.0 eq) to the solution.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

If a precipitate forms, collect the product by filtration. If not, remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

-

Characterize the final product by appropriate analytical methods (e.g., NMR, MS, IR).

Protocol 2: N-Alkylation of O-(3,4-dichlorophenyl)hydroxylamine

This protocol outlines a general method for the N-alkylation of O-(3,4-dichlorophenyl)hydroxylamine.

Materials:

-

O-(3,4-dichlorophenyl)hydroxylamine

-

Alkyl halide (e.g., benzyl bromide)

-

A suitable base (e.g., potassium carbonate, triethylamine)

-

A suitable solvent (e.g., acetonitrile, DMF)

-

Magnetic stirrer and hotplate

-

Standard laboratory glassware

Procedure:

-

To a solution of O-(3,4-dichlorophenyl)hydroxylamine (1.0 eq) in the chosen solvent, add the base (1.5-2.0 eq).

-

Add the alkyl halide (1.1 eq) dropwise to the mixture at room temperature.

-

Stir the reaction at room temperature or with heating, monitoring by TLC.

-

Upon completion, filter off any inorganic salts.

-

Remove the solvent in vacuo.

-

Purify the residue by column chromatography to yield the N-alkylated product.

-

Confirm the structure of the product using analytical techniques.

Data Presentation

The following table summarizes the inhibitory activity of a representative hydroxylamine derivative against IDO1, highlighting the potential for compounds derived from O-(3,4-dichlorophenyl)hydroxylamine to exhibit similar potency.[1]

| Compound Name | Target | IC50 (nM) | Cell Line |

| O-benzylhydroxylamine | IDO1 | 150 | HeLa |

Visualizations

Signaling Pathway

Caption: Proposed mechanism of action for IDO1 inhibition.

Experimental Workflow

Caption: General workflow for the synthesis of oxime derivatives.

References

Application Notes and Protocols: O-(3,4-dichlorophenyl)hydroxylamine in Synthesis

Topic: Reaction of O-(3,4-dichlorophenyl)hydroxylamine with Aldehydes and Ketones Audience: Researchers, scientists, and drug development professionals.

Introduction

O-substituted hydroxylamines are versatile reagents in organic synthesis, primarily used for the creation of stable oxime ethers. The reaction of an O-substituted hydroxylamine with an aldehyde or ketone provides a reliable method for converting carbonyl functionalities into a C=N double bond, which is a key structural motif in many biologically active compounds. Oximes and their derivatives are noted for a wide spectrum of activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[1][2]